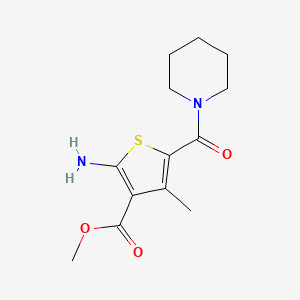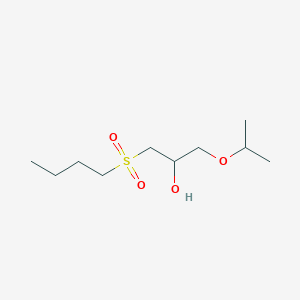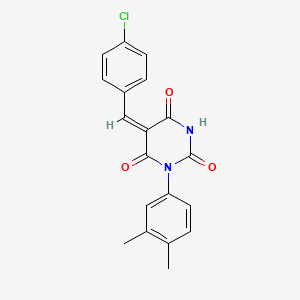
2-(5-acetyl-2-butoxybenzyl)malonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-acetyl-2-butoxybenzyl)malonamide is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound has been synthesized through various methods and has shown promising results in various fields of study.
Mécanisme D'action
The mechanism of action of 2-(5-acetyl-2-butoxybenzyl)malonamide involves the inhibition of enzymes and proteins through the formation of covalent bonds with the active site. This compound has been shown to selectively inhibit the activity of certain enzymes and proteins, making it a potential candidate for the development of targeted therapies.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and proteins, leading to changes in cellular metabolism and function. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(5-acetyl-2-butoxybenzyl)malonamide in lab experiments include its selective inhibition of enzymes and proteins, its potential use in drug discovery, and its ability to study protein structure and function. However, the limitations of using this compound include its potential toxicity and the need for optimization of the synthesis method to increase yield and purity.
Orientations Futures
There are several future directions for the use of 2-(5-acetyl-2-butoxybenzyl)malonamide in scientific research. These include the development of targeted therapies for diseases, the study of protein structure and function, and the optimization of the synthesis method to increase yield and purity. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of study.
In conclusion, this compound is a unique compound that has shown promising results in various scientific research applications. Its selective inhibition of enzymes and proteins, potential use in drug discovery, and ability to study protein structure and function make it a valuable tool for researchers. However, further research is needed to fully understand its biochemical and physiological effects and its potential applications in various fields of study.
Méthodes De Synthèse
2-(5-acetyl-2-butoxybenzyl)malonamide can be synthesized through a multi-step process that involves the reaction of 5-acetyl-2-butoxybenzaldehyde with malonamide. This reaction is catalyzed by a base and results in the formation of the desired product. The synthesis of this compound has been optimized to increase the yield and purity of the final product.
Applications De Recherche Scientifique
2-(5-acetyl-2-butoxybenzyl)malonamide has been used in various scientific research applications, including drug discovery, biochemistry, and molecular biology. This compound has been shown to inhibit the activity of certain enzymes and proteins, making it a potential candidate for the development of new drugs. Additionally, this compound has been used as a tool to study the function and structure of proteins and enzymes.
Propriétés
IUPAC Name |
2-[(5-acetyl-2-butoxyphenyl)methyl]propanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-3-4-7-22-14-6-5-11(10(2)19)8-12(14)9-13(15(17)20)16(18)21/h5-6,8,13H,3-4,7,9H2,1-2H3,(H2,17,20)(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRHRGOGOIKPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)C)CC(C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5091151.png)


![N-(2-{[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B5091183.png)
![5-allyl-3-(benzylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5091184.png)

![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5091195.png)
![N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5091203.png)
![3-(2-oxo-2-{3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5091211.png)

![3-(4-bromophenyl)-5-cyclopentyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5091227.png)
![1-methyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine](/img/structure/B5091228.png)
![4-[5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5091240.png)
